molecular formula C13H24O11 B11824893 3-Methyllactose CAS No. 33336-09-3

3-Methyllactose

Cat. No.: B11824893
CAS No.: 33336-09-3
M. Wt: 356.32 g/mol
InChI Key: FHNIYFZSHCGBPP-LTEQSDMASA-N
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Description

3-Methyllactose is a chemical compound with the molecular formula C13H24O11 and a molecular weight of 356.32306 g/mol It is a derivative of lactose, where a methyl group is substituted at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyllactose typically involves the protection of hydroxyl groups in lactose followed by methylation. One common method involves the treatment of alpha-lactose hydrate with diazomethane after benzoylation of other hydroxyl groups . This process ensures selective methylation at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of protecting group chemistry and selective methylation can be scaled up for industrial applications, ensuring the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyllactose can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyllactose has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyllactose involves its interaction with specific molecular targets and pathways. It can act as a substrate for certain enzymes, influencing metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Lactose: The parent compound from which 3-Methyllactose is derived.

    Methylglucose: Another methylated sugar with similar properties.

    Methylgalactose: A methylated derivative of galactose.

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other methylated sugars may not be suitable .

Biological Activity

3-Methyllactose, a methylated derivative of lactose, has garnered attention in recent research due to its potential biological activities and implications in nutrition and health. This article delves into the biological activity of this compound, exploring its enzymatic synthesis, metabolic pathways, and potential health benefits.

Chemical Structure and Synthesis

This compound (C₁₂H₂₂O₁₁) is formed by the methylation of lactose. The enzymatic synthesis of this compound typically involves the use of specific glycosyltransferases that facilitate the transfer of methyl groups to the lactose molecule. This process can be optimized for higher yields and purity, making it a valuable compound for research purposes.

Enzymatic Activity

Research indicates that this compound may serve as a substrate for various enzymes involved in carbohydrate metabolism. For instance, studies have shown that it can be utilized by intestinal lactase enzymes, which are crucial for the digestion of lactose in lactose-intolerant individuals. The ability of this compound to be metabolized by lactase suggests its potential role in alleviating symptoms associated with lactose intolerance .

Health Benefits

  • Nutritional Implications : this compound is proposed as a functional ingredient that can enhance the nutritional profile of dairy products. Its presence may improve gut health by promoting beneficial gut microbiota, which is essential for overall digestive health.
  • Antibacterial Properties : Preliminary studies have indicated that this compound exhibits antibacterial activity against certain pathogens, including strains of Mycobacterium tuberculosis. This suggests a potential role in developing new antibacterial agents .

Lactase Activity Assessment

A significant study focused on the enzymatic synthesis of this compound demonstrated its effectiveness as a substrate for assessing intestinal lactase activity. The findings indicated that individuals with lactose intolerance could benefit from consuming products containing this compound, as it may provide an alternative source of energy without causing gastrointestinal distress .

Antimicrobial Screening

In another study aimed at discovering new antibacterial compounds, this compound was screened for its activity against various bacterial strains. Results showed promising inhibitory effects, indicating its potential as a lead structure in antibiotic development .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other lactose derivatives:

CompoundBiological ActivityHealth Implications
This compound Substrate for lactase; Antibacterial effectsMay alleviate lactose intolerance symptoms; Potential antibacterial agent
Lactose Primary carbohydrate in milkCan cause discomfort in lactose-intolerant individuals
Galacto-oligosaccharides Prebiotic effects; Promotes gut healthEnhances gut microbiota; Improves digestion

Properties

CAS No.

33336-09-3

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1

InChI Key

FHNIYFZSHCGBPP-LTEQSDMASA-N

Isomeric SMILES

COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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